1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one
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Overview
Description
1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiadiazine derivatives typically involves the fusion of triazole and thiadiazine rings. One common method is the one-pot multicomponent approach, which allows for the efficient synthesis of these compounds in excellent yields . The reaction conditions often involve the use of various catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for triazolothiadiazine derivatives are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It can inhibit enzymes and modulate signaling pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one is unique due to its specific structural features and the presence of the butanoyl and propan-2-yl groups. These groups contribute to its distinct pharmacological profile and enhance its interactions with biological targets .
Properties
Molecular Formula |
C22H28N4O2S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-[5-butanoyl-3-methyl-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C22H28N4O2S/c1-6-8-18(27)21-20(17-12-10-16(11-13-17)14(3)4)26(19(28)9-7-2)25-15(5)23-24-22(25)29-21/h10-14H,6-9H2,1-5H3 |
InChI Key |
GOZVKNAVCYUQGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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